molecular formula C9H8N4O2 B1213844 Salicyloylaminotriazole CAS No. 36411-52-6

Salicyloylaminotriazole

Cat. No.: B1213844
CAS No.: 36411-52-6
M. Wt: 204.19 g/mol
InChI Key: MZZYGYNZAOVRTG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Salicyloylaminotriazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Salicyloylaminotriazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antifungal and anti-inflammatory properties make it a candidate for biological studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Salicyloylaminotriazole can be compared with other similar compounds such as:

    Salicylamide: Another derivative of salicylic acid with anti-inflammatory properties.

    Triazole derivatives: Known for their antifungal properties.

What sets this compound apart is its unique combination of salicylic acid and triazole, which provides a dual action of anti-inflammatory and antifungal effects .

Properties

IUPAC Name

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYGYNZAOVRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052040
Record name 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36411-52-6
Record name Salicyloylaminotriazole
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Record name 3-(N-Salicyloyl)amino-1,2,4-triazole
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Record name Salicyloylaminotriazole
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Record name Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl-
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Record name 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide
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Record name 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
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Record name 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE
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